molecular formula C20H21N3 B1665152 Aptiganel CAS No. 137159-92-3

Aptiganel

Cat. No. B1665152
CAS RN: 137159-92-3
M. Wt: 303.4 g/mol
InChI Key: BFNCJMURTMZBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aptiganel, also known as cerestat, belongs to the class of organic compounds known as naphthalenes . It consists of two fused benzene rings .


Synthesis Analysis

The synthesis of Aptiganel involves the reaction of 1-Naphthylamine with cyanogen bromide. This intermediate is then treated with 3-ethyl-N-methylaniline, leading to the formation of the corresponding diaryl guanidine, Aptiganel .


Molecular Structure Analysis

Aptiganel has a molecular formula of C20H21N3 and a molar mass of 303.409 g/mol . The structure includes a naphthalene moiety and a guanidine group .

Scientific Research Applications

Aptiganel in Acute Ischemic Stroke Research

Aptiganel hydrochloride, a selective ligand for the ion-channel site of the N-methyl-D-aspartate receptor-channel complex, was explored as a neuroprotective agent in acute ischemic stroke. A randomized controlled trial conducted across various countries involving 628 patients assessed the efficacy of aptiganel in improving clinical outcomes in stroke patients. However, the trial was suspended due to a lack of efficacy and a potential imbalance in mortality, indicating that aptiganel may not be efficacious for this condition (Albers et al., 2001).

Concerns in Clinical Trials for Acute Stroke

Further insights into the use of aptiganel in clinical trials come from a discussion about the safety and ethical considerations in such studies. This examination, specifically addressing the failed trial of aptiganel, highlights the complexities and challenges in ensuring patient safety during trials for acute stroke treatments. The study emphasizes the importance of careful assessment and monitoring during trials involving experimental drugs like aptiganel (Becker & Tirschwell, 2001).

Aptamers in Bioanalytical Applications

While not directly related to Aptiganel, research on aptamers, which are artificial single-stranded DNA or RNA sequences, provides a broader context for understanding molecular targeting and binding, which are key aspects of drug development. Aptamers have shown great promise in biosensing, diagnostics, and therapeutics, which could be relevant for understanding the mechanisms and potential applications of compounds like aptiganel (Iliuk, Hu, & Tao, 2011).

Advances in Aptamer Discovery and Applications

Continuing with the broader context, recent advances in aptamer research demonstrate the evolving roles of these molecules in clinical diagnostics and therapeutic agents. This research, while not directly focused on aptiganel, contributes to the understanding of molecular interaction and targeting, a fundamental aspect relevant to the development and application of drugs like aptiganel (Zhang, Lai, & Juhas, 2019).

Limitations in NMDA Antagonists for Ischemic Stroke

Aptiganel, as an NMDA antagonist, was part of a broader group of compounds tested for neuroprotection in ischemic stroke. The overall lack of success of these agents, including aptiganel, in clinical trials provides a deeper understanding of the challenges faced in developing effective stroke treatments. This context is essential for comprehending the limitations and complexities associated with aptiganel and similar compounds (Hoyte et al., 2004).

Safety And Hazards

The safety data sheet for Aptiganel Hydrochloride can be found on various chemical databases . It’s important to refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNCJMURTMZBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048432
Record name Aptiganel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aptiganel

CAS RN

137159-92-3
Record name Aptiganel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137159-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aptiganel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137159923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46475LV84I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aptiganel
Reactant of Route 2
Reactant of Route 2
Aptiganel
Reactant of Route 3
Aptiganel
Reactant of Route 4
Reactant of Route 4
Aptiganel
Reactant of Route 5
Aptiganel
Reactant of Route 6
Reactant of Route 6
Aptiganel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.